molecular formula C13H13F3IN3O2 B1375672 tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate CAS No. 1346447-34-4

tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate

Cat. No.: B1375672
CAS No.: 1346447-34-4
M. Wt: 427.16 g/mol
InChI Key: UXLOQSWWQKSZOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate is a halogenated pyrrolopyridine derivative with a molecular formula of C₁₃H₁₃F₃IN₃O₂ and a molecular weight of 427.17 g/mol . The compound features a trifluoromethyl group at position 5, an iodine atom at position 3, and a tert-butyl carbamate group at position 4 of the pyrrolo[2,3-b]pyridine core.

Properties

IUPAC Name

tert-butyl N-[3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3IN3O2/c1-12(2,3)22-11(21)20-9-6(13(14,15)16)4-18-10-8(9)7(17)5-19-10/h4-5H,1-3H3,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLOQSWWQKSZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C(=CNC2=NC=C1C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401113034
Record name Carbamic acid, N-[3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401113034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346447-34-4
Record name Carbamic acid, N-[3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346447-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401113034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Construction of the Pyrrolo[2,3-b]pyridine Core

  • The synthesis typically begins with assembling the pyrrolo[2,3-b]pyridine scaffold. This can be achieved via cyclization reactions involving suitable aminopyridine and pyrrole precursors or via palladium-catalyzed heteroannulation methods.
  • Literature indicates that forming the fused heterocyclic system often requires multi-step condensation and cyclization under controlled temperatures and inert atmosphere to prevent side reactions.

Introduction of the Trifluoromethyl Group at Position 5

  • The trifluoromethyl substituent is introduced either by direct trifluoromethylation of the heterocyclic core or by using trifluoromethylated building blocks.
  • Common reagents include trifluoromethyl iodide or Ruppert–Prakash reagents (TMSCF3) under copper catalysis or radical conditions.
  • The trifluoromethyl group is highly stable and enhances lipophilicity and metabolic stability of the molecule.

Iodination at Position 3

  • Iodination is a key step to introduce the iodine atom selectively at C-3.
  • Typical methods employ electrophilic iodination using reagents such as N-iodosuccinimide (NIS) or iodine in the presence of oxidants.
  • Selectivity is achieved by controlling reaction temperature, solvent polarity (e.g., DMSO or acetonitrile), and stoichiometry.
  • Alternative methods include halogen exchange reactions where a brominated intermediate is converted to the iodinated product using sodium iodide and copper(I) iodide catalysts.

Introduction of the tert-Butyl Carbamate Group at Position 4

  • The tert-butyl carbamate moiety is generally introduced via carbamoylation of an amine precursor.
  • This can be accomplished by reacting the amino group at C-4 with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine).
  • The carbamate group serves both as a protecting group and modulates the compound’s pharmacokinetic properties.
  • The tert-butyl carbamate is stable under neutral conditions but can be selectively cleaved under acidic or basic conditions if needed.

Typical Multi-Step Synthetic Sequence

Step Reaction Type Reagents/Conditions Outcome
1 Core formation Cyclization of aminopyridine and pyrrole precursors; Pd-catalyzed annulation Pyrrolo[2,3-b]pyridine scaffold
2 Trifluoromethylation TMSCF3 with copper catalysis or radical CF3 source Introduction of CF3 at C-5
3 Iodination N-iodosuccinimide or NaI/CuI halogen exchange Selective iodination at C-3
4 Carbamoylation Di-tert-butyl dicarbonate, base (e.g., TEA) Formation of tert-butyl carbamate at C-4
5 Purification Chromatography, crystallization Isolation of pure final compound

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or acetonitrile are preferred for halogenation and trifluoromethylation steps due to their ability to stabilize intermediates.
  • Temperature: Controlled low to moderate temperatures (0°C to 80°C) prevent side reactions and decomposition of sensitive groups.
  • Atmosphere: Inert atmosphere (nitrogen or argon) is used to avoid oxidation and moisture-sensitive reactions.
  • Catalysts: Copper(I) iodide and palladium catalysts are employed for halogen exchange and heterocycle formation, respectively.
  • Purification: Chromatographic techniques (silica gel column chromatography) and recrystallization ensure high purity.

Research Findings and Industrial Considerations

  • The synthetic route is scalable with optimization of catalyst loading and reaction times.
  • Continuous flow reactors have been explored to improve yield and reproducibility in industrial settings.
  • The stability of the trifluoromethyl and tert-butyl carbamate groups allows for flexibility in downstream functionalization.
  • The iodine substituent serves as a versatile handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling derivatization for medicinal chemistry applications.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Notes
Pyrrolo[2,3-b]pyridine core synthesis Aminopyridine + pyrrole precursors, Pd catalyst, inert atmosphere Multi-step cyclization critical for core formation
Trifluoromethylation TMSCF3, copper catalyst, DMSO Stable CF3 group enhances properties
Iodination N-iodosuccinimide or NaI/CuI, controlled temp Regioselective iodination at C-3
Carbamoylation Di-tert-butyl dicarbonate, base (TEA), mild conditions Protecting group introduction at C-4
Purification Chromatography, recrystallization Ensures compound purity

Chemical Reactions Analysis

Tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate can undergo a variety of chemical reactions, including:

  • Substitution reactions: : Due to the presence of the iodide group, this compound can participate in nucleophilic substitution reactions where the iodide is replaced by other nucleophiles.

  • Oxidation and reduction reactions: : The pyrrolo[2,3-b]pyridine core can undergo various redox reactions, depending on the reagents and conditions used.

  • Cross-coupling reactions: : The iodinated position can serve as a site for cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings) to introduce various substituents.

Common reagents for these reactions include bases, metal catalysts (such as palladium or nickel complexes), and specific nucleophiles or electrophiles tailored to the desired transformation. The major products formed will depend on the nature of the reagents and the specific conditions employed.

Scientific Research Applications

Tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate has various applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis, enabling the construction of more complex molecules through strategic functionalization.

  • Biology: : Researchers investigate its potential as a precursor for bioactive compounds, which could exhibit interesting biological activities, such as enzyme inhibition or receptor modulation.

  • Medicine: : The compound is explored for its potential role in drug development, particularly in designing inhibitors or modulators for specific targets implicated in diseases.

  • Industry: : It can serve as an intermediate in the production of advanced materials, including specialty polymers and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate varies based on its application. In medicinal chemistry, for example, the compound may exert its effects through specific molecular targets, such as enzymes, receptors, or proteins. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the iodide group can facilitate the compound's interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pyrrolo[2,3-b]pyridine Family

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences Reference
tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate C₁₃H₁₄F₃N₃O₂ 301.26 Trifluoromethyl (C5), tert-butyl carbamate (C4) Lacks iodine at C3; reduced steric bulk and molecular weight
tert-Butyl ((5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate C₁₄H₁₆F₃N₃O₂ 315.30 Trifluoromethyl (C5), methylene-linked carbamate (C4) Carbamate attached via methylene bridge; altered electronic properties
tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate C₁₂H₁₄BrN₃O₂ 316.17 Bromine (C4), tert-butyl carboxylate (N1) Bromine instead of iodine; carboxylate vs. carbamate functional group
5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine C₁₂H₁₂F₃N₃Si 283.33 Trifluoromethyl (C5), trimethylsilyl ethynyl (C4) Ethynyl-silyl group enhances π-electron density; lacks carbamate

Substituent Effects on Physicochemical Properties

  • Iodine vs. Halogen-Free Analogs: The iodine atom in the target compound increases molecular weight by ~126 g/mol compared to non-iodinated analogs (e.g., C₁₃H₁₄F₃N₃O₂, MW 301.26) .
  • Trifluoromethyl Group : Present in all analogs listed, this group enhances metabolic stability and lipophilicity, as seen in its prevalence in kinase inhibitors .
  • Carbamate Positioning : The tert-butyl carbamate at C4 (vs. N1 in brominated analogs) alters hydrogen-bonding capacity and steric interactions, impacting binding affinity in biological targets .

Biological Activity

tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate is a complex chemical compound with significant potential in various biological applications. Its unique structure, featuring an iodinated pyrrolo[2,3-b]pyridine moiety and a tert-butyl carbamate group, positions it as a candidate for drug development and other biological investigations. This article explores its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances binding affinity and metabolic stability, while the iodide group facilitates interactions with biological targets such as enzymes and receptors. The compound may act through:

  • Enzyme Inhibition : It has potential as an inhibitor for specific enzymes involved in disease pathways.
  • Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may have activity against various pathogens.
  • Anticancer Potential : Its structural analogs have shown efficacy in inhibiting cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialActive against Mycobacterium tuberculosis (MIC 90 ∼12.5–50 μM)
AnticancerInhibits CDK9-mediated transcription
Enzyme InhibitionPotential inhibitor for various enzymes-

Case Study 1: Antimicrobial Efficacy

A study screened various compounds against Mycobacterium tuberculosis (Mtb), revealing that this compound demonstrated significant antimicrobial activity under specific growth conditions. The compound's effectiveness was assessed using different media to simulate in vivo environments, indicating its potential as a lead compound for further development against tuberculosis .

Case Study 2: Anticancer Properties

Research into related compounds has shown that modifications to the pyrrolo[2,3-b]pyridine scaffold can enhance anticancer properties. For instance, compounds similar to this compound were evaluated for their ability to inhibit CDK9, a critical regulator of RNA polymerase II transcription linked to cancer progression .

Comparison with Related Compounds

When compared to structurally similar compounds, this compound stands out due to its unique combination of functional groups which may enhance its reactivity and biological activity:

Compound NameKey Differences
tert-butyl (3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamateBromide instead of iodide; altered reactivity
tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamateLacks iodide group; reduced cross-coupling potential

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tert-butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate?

  • Methodological Answer : A multi-step approach is typically employed:

  • Step 1 : Construct the pyrrolo[2,3-b]pyridine core via Pd-catalyzed cross-coupling or cyclization reactions. For iodination at the 3-position, use N-iodosuccinimide (NIS) under controlled conditions (e.g., anhydrous DMF at 0–25°C) .
  • Step 2 : Introduce the trifluoromethyl group via trifluoromethylation reagents like Umemoto’s reagent or Togni’s reagent, ensuring inert atmosphere (N₂/Ar) to prevent side reactions .
  • Step 3 : Protect the 4-position amine using tert-butyl carbamate (Boc) via a coupling agent such as HATU or EDCI in dichloromethane (DCM) .
  • Validation : Monitor reactions via TLC and confirm intermediates by 1H^1H/13C^{13}C NMR and HRMS .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1H NMR (CDCl₃) should show characteristic peaks for the pyrrolo[2,3-b]pyridine ring (e.g., δ 8.22 ppm for aromatic protons) and Boc-protected amine (δ 1.36 ppm for tert-butyl) .
  • Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H]⁺ (calculated for C₁₃H₁₄F₃IN₃O₂: 438.01 g/mol).
  • IR Spectroscopy : Confirm carbamate C=O stretching (~1705 cm⁻¹) and NH absorption (~3300 cm⁻¹) .

Q. What stability considerations are critical for handling and storage?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at –20°C under inert gas (Ar) to prevent decomposition of the iodo and trifluoromethyl groups .
  • Hydrolysis Risk : Avoid aqueous or protic solvents (e.g., MeOH, H₂O) during synthesis to preserve the Boc group .
  • Moisture Control : Use molecular sieves or anhydrous solvents (e.g., DCM, THF) in reactions .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

  • Methodological Answer :

  • Electronic Effects : The –CF₃ group is strongly electron-withdrawing, reducing electron density on the pyrrolopyridine ring. This enhances electrophilic substitution at the 3-iodo position but may hinder nucleophilic attacks.
  • Reactivity Studies : Use DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in cross-coupling reactions .
  • Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring) .

Q. What strategies resolve low yields in iodination steps?

  • Methodological Answer :

  • Optimized Conditions : Screen iodination reagents (e.g., I₂ vs. NIS) and solvents (DMF vs. DCE) at varying temperatures (0–50°C) .
  • Catalyst Screening : Test Pd(OAc)₂ or CuI as catalysts for directed C–H iodination .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., di-iodinated species) and adjust stoichiometry .

Q. How can computational modeling predict metabolic pathways or toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab to assess bioavailability, CYP450 interactions, and hepatotoxicity .
  • Metabolite Identification : Simulate phase I/II metabolism (e.g., hydrolysis of Boc group, oxidation of pyrrolopyridine) using Schrödinger’s BioLuminate .
  • Validation : Compare in silico results with in vitro microsomal assays (e.g., rat liver microsomes) .

Q. What contradictions exist in literature regarding synthetic routes, and how can they be addressed?

  • Methodological Answer :

  • Case Study : Conflicting reports on Boc deprotection efficiency (TFA vs. HCl/dioxane).
  • Resolution : Perform controlled experiments with TFA (20% in DCM, 2 hr) vs. HCl (4M in dioxane, 12 hr), monitoring by 1H^1H NMR .
  • Data Reconciliation : Publish reproducible protocols with detailed reaction parameters (temperature, solvent purity) to resolve discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
Reactant of Route 2
tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.